2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9BrF3NO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position on the benzene ring.
Trifluoromethylation: The brominated benzamide is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the trifluoromethyl group.
Amidation: The final step involves the reaction of the trifluoromethylated bromobenzene with an amine, typically aniline, under acidic conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow reactors and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium-based catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-bromo-N-[2-(trifluoromethyl)phenyl]propionamide
- 2-bromo-N-[2-(trifluoromethyl)phenyl]butyramide
Uniqueness
2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and potential applications compared to similar compounds. The trifluoromethyl group, in particular, increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various chemical and pharmaceutical processes.
Properties
Molecular Formula |
C14H9BrF3NO |
---|---|
Molecular Weight |
344.13 g/mol |
IUPAC Name |
2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-7-3-1-5-9(11)13(20)19-12-8-4-2-6-10(12)14(16,17)18/h1-8H,(H,19,20) |
InChI Key |
RDAYQONDWYRSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Br |
solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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